

TL4830031: A Selective Axl Kinase Inhibitor for Oncological Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of tumorigenesis, metastasis, and therapeutic resistance across a spectrum of cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for novel anticancer therapies. **TL4830031**, also identified as compound 8i, has emerged as a potent and selective small-molecule inhibitor of Axl kinase.[1] Derived from a quinolone antibiotic scaffold, this compound demonstrates significant potential in preclinical studies by effectively inhibiting Axl phosphorylation and downstream cellular processes such as invasion and migration.[1] This technical guide provides a comprehensive overview of **TL4830031**, including its inhibitory activity, selectivity profile, and detailed, representative experimental protocols for its characterization.

Mechanism of Action and Axl Signaling

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation, typically initiated by its ligand, growth arrest-specific protein 6 (Gas6), leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-kB pathways. These pathways are pivotal in promoting cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and migration.

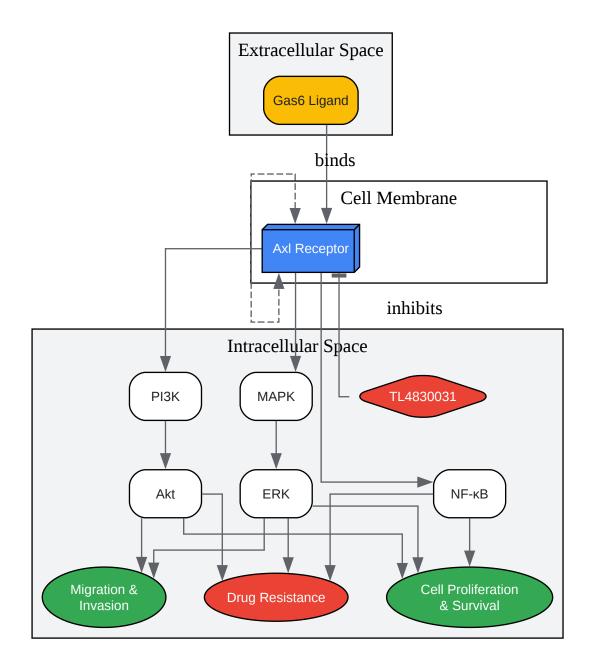




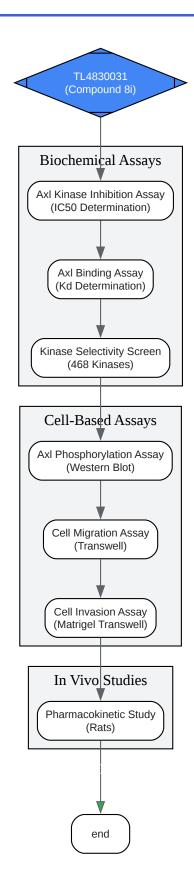


TL4830031 functions as an ATP-competitive inhibitor, binding to the kinase domain of Axl and thereby preventing its autophosphorylation and subsequent downstream signaling.[1] By blocking this critical activation step, **TL4830031** effectively abrogates the pro-oncogenic functions of the Axl pathway.









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References

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